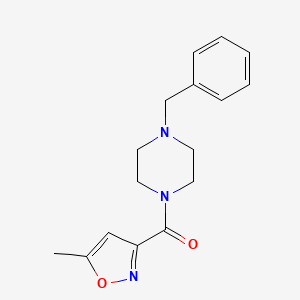
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methyl-substituted oxazole ring, and a piperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the oxazole ring. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the oxazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using benzyl halides as the alkylating agents . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Scientific Research Applications
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperazine moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE can be compared with other piperazine derivatives and oxazole-containing compounds:
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-11-15(17-21-13)16(20)19-9-7-18(8-10-19)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKTHABUBEAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
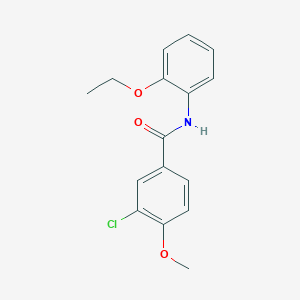
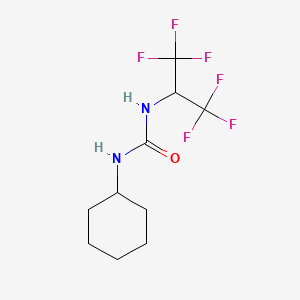
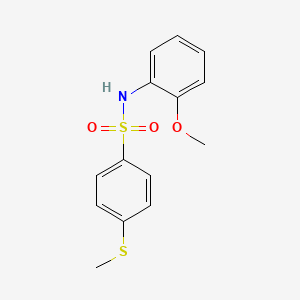
![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)
![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)

![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
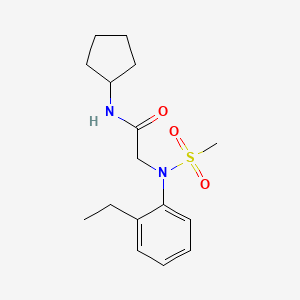
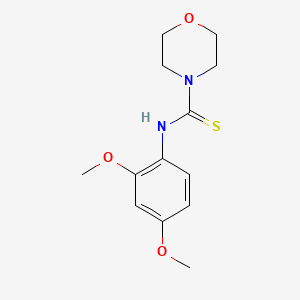
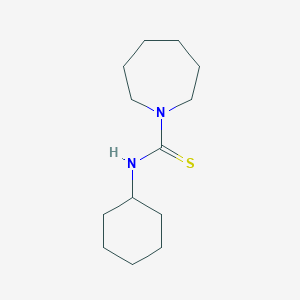
![(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5747662.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B5747673.png)
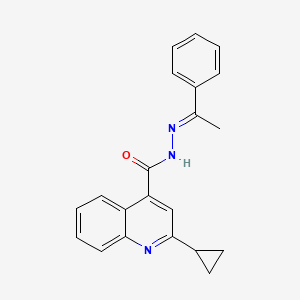
![N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5747684.png)
